tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Differentiate your synthesis with the orthogonal protecting group strategy of this solid piperidine derivative. The base-stable tert-butyl ester enables selective Boc deprotection, while the methoxymethyl handle offers flexible derivatization—critical for CNS-penetrant targets (cLogP ~1.95). Simplify parallel synthesis and reduce steps. Procure with confidence from reputable suppliers.

Molecular Formula C12H23NO3
Molecular Weight 229.32
CAS No. 2016319-35-8
Cat. No. B2912808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate
CAS2016319-35-8
Molecular FormulaC12H23NO3
Molecular Weight229.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(CCNCC1)COC
InChIInChI=1S/C12H23NO3/c1-11(2,3)16-10(14)12(9-15-4)5-7-13-8-6-12/h13H,5-9H2,1-4H3
InChIKeyFZMWXAYMGPWEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate (CAS 2016319-35-8): A Differentiated Piperidine Building Block for Synthesis & Procurement


tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate (CAS 2016319-35-8) is a piperidine derivative with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol [1]. It features a piperidine ring substituted at the 4-position with a methoxymethyl (-CH₂OCH₃) group and a tert-butyl carboxylate ester [1]. This combination of a bulky, base-labile tert-butyl ester and a small, hydrophilic methoxymethyl ether creates a unique reactivity and stability profile that distinguishes it from simpler piperidine carboxylates, making it a valuable, differentiated intermediate in organic synthesis and medicinal chemistry .

Why Generic Piperidine Carboxylates Cannot Substitute for tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate


Substituting tert-butyl 4-(methoxymethyl)piperidine-4-carboxylate with a generic piperidine carboxylate or a simple 4-substituted analog is not scientifically valid due to the compound's orthogonal protecting group strategy and unique steric/electronic profile. The tert-butyl ester provides base-stable protection of the carboxylic acid, allowing for selective manipulation of the piperidine nitrogen, while the methoxymethyl group introduces a site for further derivatization and modifies the ring's physicochemical properties . Simpler analogs, such as tert-butyl piperidine-4-carboxylate (CAS 138007-24-6) [1], lack the methoxymethyl handle, severely limiting their utility in multi-step syntheses. Conversely, other 4-(methoxymethyl)piperidine esters, like the methyl or ethyl variants, offer different ester lability and steric bulk, which directly impacts reaction compatibility, deprotection selectivity, and overall yield . Therefore, procurement decisions must be based on the specific, quantifiable differentiators outlined below.

Quantitative Differentiation of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate from Closest Analogs


Differentiation by Ester Steric Bulk and Base Lability: tert-Butyl vs. Methyl and Ethyl Esters

The tert-butyl ester of the target compound provides significantly greater steric hindrance compared to the methyl or ethyl ester analogs. This bulk translates to higher stability under basic conditions, allowing for selective deprotection of other acid-labile groups in the presence of the tert-butyl ester. The tert-butyl group is also cleaved under acidic conditions (e.g., TFA) but is far more resistant to nucleophilic attack and base-catalyzed hydrolysis than methyl or ethyl esters [1].

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Differentiation by Molecular Weight and Lipophilicity: Impact on Purification and Handling

The presence of the tert-butyl ester significantly increases both the molecular weight and the calculated lipophilicity (cLogP) of the target compound compared to its methyl and ethyl ester analogs. These differences have direct, quantifiable implications for purification (e.g., retention time on reverse-phase HPLC) and handling (e.g., solubility in organic solvents) [1].

Physicochemical Properties Chromatography Formulation

Differentiation by Physical State: Solid Target Compound vs. Potential Liquid Analogs

The target compound is a solid at ambient temperature, a property confirmed by its listing as a 'solid' in its Sigma-Aldrich product information . This contrasts with some closely related piperidine esters, which are often oils or low-melting solids, making accurate weighing and handling more challenging, especially at scale .

Handling Weighing Process Chemistry

Optimal Research & Industrial Applications for tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate


Multi-Step Synthesis of 4,4-Disubstituted Piperidines Requiring Orthogonal Protection

This compound is the optimal starting material for synthesizing 4,4-disubstituted piperidines where the piperidine nitrogen must be selectively deprotected and functionalized in the presence of the carboxylic acid. The base-stable tert-butyl ester [1] allows for standard Boc-deprotection of the piperidine nitrogen (e.g., with TFA) without affecting the ester, providing a free amine for subsequent coupling or alkylation. The methoxymethyl group can be later converted to an aldehyde or further functionalized, offering a high degree of synthetic flexibility .

Synthesis of Lipophilic Drug Candidates and CNS-Penetrant Molecules

The compound's increased lipophilicity (cLogP ~1.95) compared to its methyl or ethyl ester analogs [2] makes it a valuable building block for medicinal chemists targeting CNS-penetrant drugs or other programs where a moderate increase in logP is desired to improve membrane permeability without excessive hydrophobicity . The solid physical form also makes it suitable for automated parallel synthesis platforms, facilitating library production for structure-activity relationship (SAR) studies.

Process Chemistry and Scale-Up for Late-Stage Intermediates

The solid-state nature of the compound is a significant advantage for process chemists. It allows for accurate dispensing, reduces static issues, and simplifies storage compared to liquid or oily analogs . The orthogonal protecting group strategy [1] also minimizes the number of synthetic steps required to reach a key intermediate, directly contributing to a lower cost of goods and improved overall yield in a scaled manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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